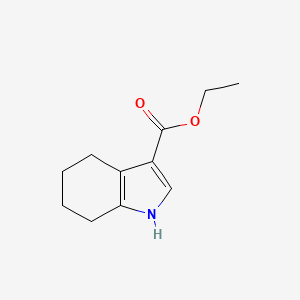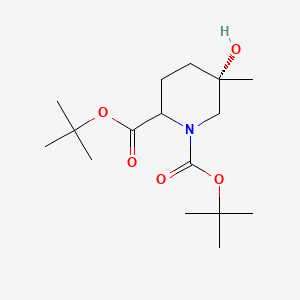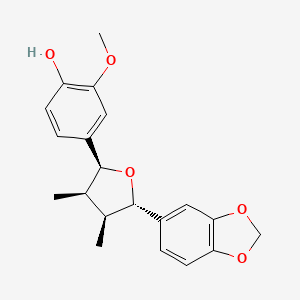
Chicanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chicanine is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties. It is a phenylpropanoid derivative with significant biological activities, including anti-inflammatory and antioxidant effects .
Méthodes De Préparation
Chicanine can be synthesized through a one-pot homologative γ-butyrolactonization reaction. This method involves the construction of the central γ-butyrolactone framework with the necessary β,γ-vicinal stereogenic centers. The process utilizes commercially available materials and is completed in five to eight steps . The industrial production of this compound typically follows similar synthetic routes, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Chicanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chicanine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of lignan synthesis and reactivity.
Biology: this compound is studied for its role in plant defense mechanisms and its interactions with various biological pathways.
Medicine: Due to its anti-inflammatory and antioxidant properties, this compound is investigated for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
Mécanisme D'action
Chicanine exerts its effects primarily through the inhibition of LPS-induced phosphorylation of p38 MAPK, ERK 1/2, and IκB-α. These pathways are involved in the inflammatory response, and by inhibiting them, this compound exhibits significant anti-inflammatory activity . The molecular targets include various kinases and transcription factors that regulate inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Chicanine is compared with other lignan compounds such as:
- Fragransin A2
- Galbelgin
- Talaumidin
- Galbacin
These compounds share similar structural features but differ in their specific biological activities and synthetic routes. This compound’s unique combination of anti-inflammatory and antioxidant properties, along with its efficient synthetic pathway, distinguishes it from these related compounds .
Propriétés
Formule moléculaire |
C20H22O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[(2S,3R,4S,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12+,19+,20+/m1/s1 |
Clé InChI |
JPDORDSJPIKURD-JJWOIWCPSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
SMILES canonique |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



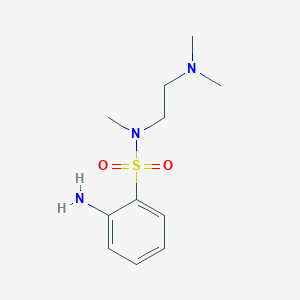
![[(6R,8S)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13908432.png)
![2-[3-[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B13908436.png)
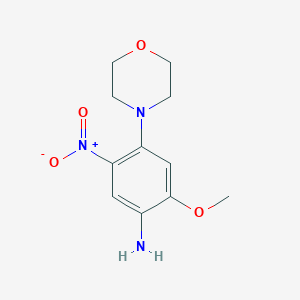


![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
